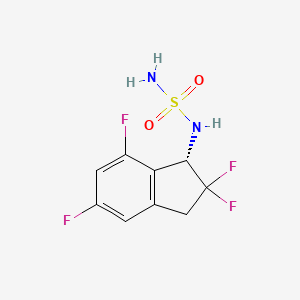
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene is a fluorinated sulfonamide derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Fluorination: Introduction of fluorine atoms into the indene ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfamoylation: Introduction of the sulfamoylamino group through a reaction with sulfamoyl chloride in the presence of a base like triethylamine.
Cyclization: Formation of the dihydroindene structure through intramolecular cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: The compound’s fluorinated structure makes it useful in the development of materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Mécanisme D'action
The mechanism of action of (1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene involves its interaction with specific molecular targets. The sulfamoylamino group can form hydrogen bonds with biological macromolecules, while the fluorinated indene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Compounds like sulfanilamide share the sulfonamide functional group but lack the fluorinated indene structure.
Fluorinated Indenes: Compounds like 2,2,5,7-tetrafluoroindene share the fluorinated indene core but lack the sulfamoylamino group.
Uniqueness
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene is unique due to the combination of its fluorinated indene core and the sulfamoylamino group. This dual functionality provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8F4N2O2S |
|---|---|
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene |
InChI |
InChI=1S/C9H8F4N2O2S/c10-5-1-4-3-9(12,13)8(15-18(14,16)17)7(4)6(11)2-5/h1-2,8,15H,3H2,(H2,14,16,17)/t8-/m0/s1 |
Clé InChI |
ZDUAYVUFBARRPR-QMMMGPOBSA-N |
SMILES isomérique |
C1C2=C([C@@H](C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F |
SMILES canonique |
C1C2=C(C(C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


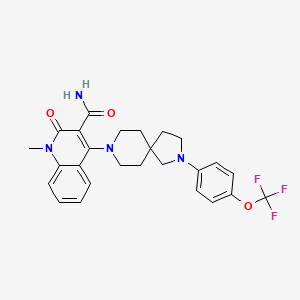
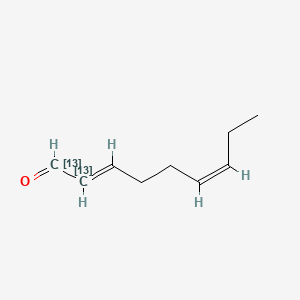
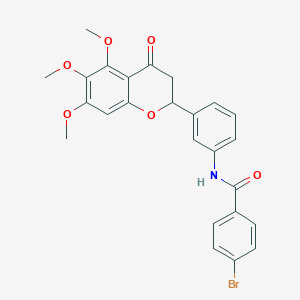
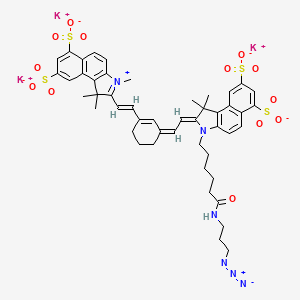
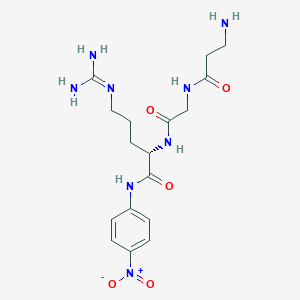
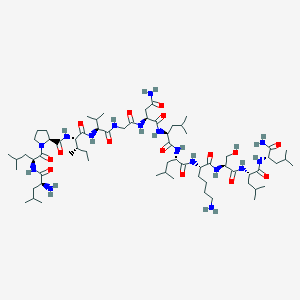

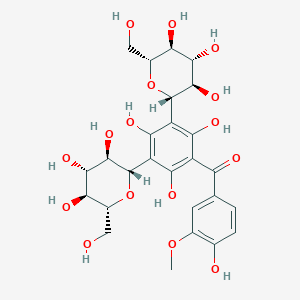
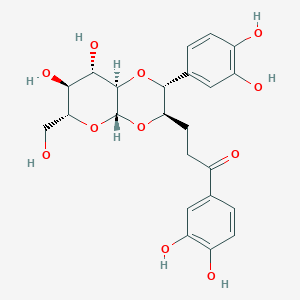
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
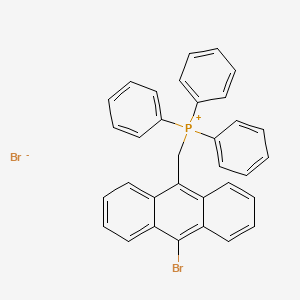
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

